1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-3-METHYLPIPERIDINE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV056726 involves a series of chemical reactions that require precise control of reaction conditionsCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of MMV056726 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent and reproducible results .
Chemical Reactions Analysis
Types of Reactions
MMV056726 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of MMV056726 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
MMV056726 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an inhibitor of various biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of MMV056726 involves its interaction with specific molecular targets in the body. It is believed to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is essential for the survival of parasites like Plasmodium falciparum, the causative agent of malaria. By inhibiting this enzyme, MMV056726 disrupts the parasite’s ability to synthesize nucleotides, leading to its death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MMV056726 include other dihydrofolate reductase inhibitors, such as pyrimethamine and trimethoprim. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
MMV056726 is unique in its structure and potency compared to other dihydrofolate reductase inhibitors. It has shown higher selectivity and potency against Plasmodium falciparum, making it a promising candidate for further development as an antimalarial drug .
Properties
IUPAC Name |
(2-methoxy-4-methylsulfanylphenyl)-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-5-4-8-16(10-11)15(17)13-7-6-12(19-3)9-14(13)18-2/h6-7,9,11H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFMMAIMHHHKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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